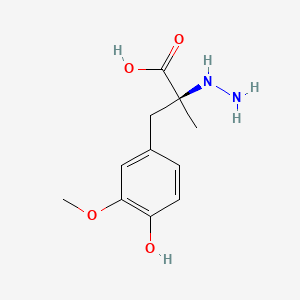

(S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid

Description

(S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid (CAS: 85933-19-3) is a chiral compound characterized by a hydrazino group (-NH-NH₂), a 4-hydroxy-3-methoxyphenyl (vanillyl) moiety, and a 2-methylpropionic acid backbone. Its molecular formula is C₁₁H₁₆N₂O₄, with a molecular weight of 240.256 and a LogP value of -0.039, indicating moderate hydrophilicity . This compound is structurally related to Carbidopa, a Parkinson’s disease drug, and serves as a reference standard (Carbidopa Related Compound A) in pharmaceutical quality control . Its unique hydrazino group and stereochemistry (S-configuration) distinguish it from analogs, enabling specialized applications in synthesis and drug development.

Properties

IUPAC Name |

(2S)-2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEXQBQCMOVXGP-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233477 | |

| Record name | (S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84488-77-7 | |

| Record name | (αS)-α-Hydrazinyl-4-hydroxy-3-methoxy-α-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84488-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methylcarbidopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084488777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLCARBIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8O4Q22L14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid typically involves multi-step organic reactions. One common method includes the hydrazination of a precursor compound, followed by specific functional group modifications to achieve the desired structure. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, altering gene expression, or interacting with cellular receptors. These interactions can lead to various biological effects, such as changes in metabolic processes or cellular signaling pathways.

Comparison with Similar Compounds

Substituted Phenylpropanoic Acids

Key Insight: The hydrazino group in the target compound enhances reactivity for chemical modifications (e.g., prodrug synthesis), while the vanillyl moiety may confer neuroprotective or antioxidant properties absent in simpler analogs.

Hydrazino-Containing Analogues

| Compound Name | Structural Features | Applications |

|---|---|---|

| Carbidopa Related Compound A (racemic) | Racemic hydrazino, vanillyl group | Pharmacopeial reference standard |

| (S)-2-Amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid hydrochloride | Formyl and hydroxy groups | Specialized synthesis via formyl reactivity |

The (S)-enantiomer of the target compound exhibits stereospecific interactions, unlike its racemic counterpart, which may reduce efficacy in chiral environments . Hydrazino-containing analogs are rare, making this compound valuable for targeted drug design.

Stereochemical Variants

| Compound Name | Chirality | Impact |

|---|---|---|

| (S)-enantiomer | S-configuration | Enhanced binding to chiral receptors |

| (R)-enantiomer | R-configuration | Potential divergent biological activity |

Chirality significantly affects pharmacokinetics; the (S)-form is often prioritized in drug development for optimal receptor compatibility.

Biological Activity

(S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid, with the CAS number 84488-77-7, is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique hydrazino group and is structurally characterized by its 4-hydroxy-3-methoxyphenyl moiety, which contributes to its diverse biological effects. Its molecular formula is and it has a molecular weight of 240.26 g/mol .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria, including Micrococcus luteus and Staphylococcus epidermidis, with minimal inhibitory concentrations (MIC) ranging from 31.25 to 500 µg/mL . The compound's effectiveness appears to be influenced by its structural characteristics, particularly the presence of the hydrazino group.

Cytotoxic Effects

Research has also investigated the cytotoxic effects of this compound on cancer cell lines. In vitro studies indicated that at specific concentrations (e.g., 50 µM and 75 µM), this compound can induce cytotoxicity in HeLa cells, with viability decreasing by approximately 50% after 48 hours of exposure . This suggests potential applications in cancer therapy, although further studies are necessary to elucidate the underlying mechanisms.

The mechanism by which this compound exerts its biological effects may involve modulation of enzyme activities and interaction with cellular receptors. This could lead to alterations in metabolic processes and cellular signaling pathways, contributing to both its antimicrobial and cytotoxic properties.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC Range (µg/mL) | Unique Features |

|---|---|---|---|

| This compound | Antimicrobial, Cytotoxic | 31.25 - 500 | Contains hydrazino group |

| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid | Antioxidant | N/A | Lacks hydrazino group |

| 4-Hydroxy-3-methoxycinnamic acid | Metabolic benefits | N/A | Found in various fruits |

This table illustrates how this compound stands out due to its unique hydrazino group, which may enhance its biological activities compared to structurally similar compounds.

Case Study: Antimicrobial Efficacy

In a comparative study on various hydrazine derivatives, this compound demonstrated superior antimicrobial efficacy against Micrococcus luteus with an MIC of 31.25 µg/mL. This study highlighted the compound's potential as a lead structure for developing new antimicrobial agents targeting Gram-positive bacteria .

Case Study: Cytotoxicity in Cancer Cells

A study focusing on the cytotoxic effects of various acylhydrazone derivatives revealed that this compound exhibited significant cytotoxicity against HeLa cells. At doses of 50 µM and 75 µM, it caused approximately 50% cell death over a 48-hour period, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.